molecular formula C18H16N4OS B11970414 N'-[(E)-1-(2-thienyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

N'-[(E)-1-(2-thienyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Cat. No.: B11970414
M. Wt: 336.4 g/mol
InChI Key: KDGMEDRNHHIBFX-YBFXNURJSA-N
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Description

N’-[(E)-1-(2-thienyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a complex organic compound with the molecular formula C18H16N4OS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(2-thienyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation of 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide with an appropriate aldehyde or ketone, such as 1-(2-thienyl)ethanone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(2-thienyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-[(E)-1-(2-thienyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-1-(2-thienyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt critical pathways in cancer cells, leading to cell death or reduced proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1-(2-thienyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to other similar compounds .

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

N-[(E)-1-thiophen-2-ylethylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C18H16N4OS/c1-11(15-7-4-10-24-15)19-22-18(23)17-14-9-8-12-5-2-3-6-13(12)16(14)20-21-17/h2-7,10H,8-9H2,1H3,(H,20,21)(H,22,23)/b19-11+

InChI Key

KDGMEDRNHHIBFX-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C2CCC3=CC=CC=C3C2=NN1)/C4=CC=CS4

Canonical SMILES

CC(=NNC(=O)C1=C2CCC3=CC=CC=C3C2=NN1)C4=CC=CS4

Origin of Product

United States

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